molecular formula C19H25N5O3 B2527216 3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887864-81-5

3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2527216
CAS RN: 887864-81-5
M. Wt: 371.441
InChI Key: QQCVJUJBVNBJDV-UHFFFAOYSA-N
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Description

The compound "3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that belongs to the purine family. Purines are a group of heterocyclic aromatic organic compounds, which include several biologically significant molecules such as caffeine, the nucleotides of DNA and RNA, and certain pharmaceuticals. The specific structure of this compound suggests potential biological activity or pharmaceutical application, given the presence of a purine core and various functional groups attached to it.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions that introduce various substituents to the purine ring. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds . Similarly, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with inhibitory activities against dipeptidyl peptidase IV (DPP-IV) includes characterizations based on NMR and ESI MS data . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the desired functional groups and their positions on the purine ring.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with biological targets. For instance, the study of 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provided insights into the intermolecular interactions present in the crystal structure of the compound, highlighting the importance of hydrogen bonds and electrostatic energy contributions . The molecular structure of "3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione" would similarly influence its biological interactions and potential applications.

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions that modify their structure and properties. Methylation reactions, for example, are common in modifying purine-6,8-diones, with the position of methylation influenced by the presence of substituents and their steric effects . The presence of a 3-methyl group can hinder methylation at N-9 due to steric hindrance . The compound , with its specific substituents, would likely have its own unique reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of various functional groups, such as amino and phenoxyethyl groups, can affect these properties. For example, the ionization of purine-6,8-diones and their methylation reactions are influenced by the presence of methyl groups at specific positions . The specific properties of "3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione" would need to be empirically determined to understand its behavior in different environments and potential applications in biological systems or material science.

Scientific Research Applications

Chemical Properties and Synthesis

  • Ionization and Methylation Reactions : Purine-6,8-diones, including compounds with 3-methyl substituents, have been studied for their ionization and methylation reactions. These compounds are categorized based on their physical properties and their reactions, including protonation, alkylation, and methylation, which are significantly influenced by the presence of 3-methyl substituents. This research provides insights into the chemical behavior of purine diones, potentially including the compound of interest (Rahat, Bergmann, & Tamir, 1974).

properties

IUPAC Name

3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-3-4-8-11-20-18-21-16-15(17(25)22-19(26)23(16)2)24(18)12-13-27-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCVJUJBVNBJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(pentylamino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

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